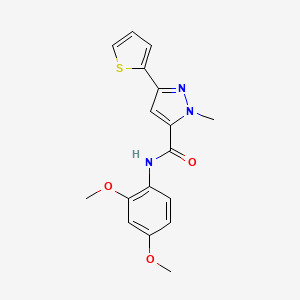

N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a thiophene moiety at the 3-position and a 2,4-dimethoxyphenyl group attached to the carboxamide nitrogen. Pyrazole carboxamides are widely studied for their pharmacological relevance, including antiviral and anticancer activities, due to their ability to modulate enzyme function or receptor binding . The thiophene ring and methoxy substituents may enhance bioavailability and target affinity, as seen in structurally related compounds .

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H17N3O3S/c1-20-14(10-13(19-20)16-5-4-8-24-16)17(21)18-12-7-6-11(22-2)9-15(12)23-3/h4-10H,1-3H3,(H,18,21) |

InChI Key |

SVKKUSLFRSTPMP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring.

Substitution with Thiophene: The pyrazole intermediate is then subjected to a substitution reaction with a thiophene derivative, often using a halogenated thiophene and a base to facilitate the reaction.

Attachment of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medically, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structural features make it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The compound’s structure allows it to fit into the active sites of these proteins, either inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized and characterized in the provided evidence:

Key Observations:

Structural Influence on Activity: The 2,4-dimethoxyphenyl group (as in compound 34) enhances aromatic stacking and solubility, critical for receptor binding . Trifluoromethyl substituents (e.g., 1c, 2a) increase lipophilicity and enzyme inhibition potency, as seen in measles virus inhibitors .

Synthetic Pathways :

- Pyrazole carboxamides are typically synthesized via amide coupling between pyrazole-5-carboxylic acid derivatives and aryl amines (e.g., 2,4-dimethoxyaniline), as demonstrated in for compound 34 . Thiophene incorporation likely follows similar protocols, leveraging Suzuki-Miyaura cross-coupling or direct substitution .

Analytical Data :

- LC-MS and NMR are standard for validation. For example, compound 2a showed a molecular ion peak at m/z 446.0 [M+1] (LC-MS) and distinct ¹H NMR shifts (δ 1.2–3.8 ppm for piperidine protons) . The target compound’s thiophene protons would likely resonate at δ 6.8–7.5 ppm .

Biological Relevance :

- Thiophene-containing analogs (e.g., 31–33 ) exhibit potent anticancer activity, suggesting the target compound may share similar mechanisms, such as tubulin inhibition or kinase modulation .

- Piperidine-sulfonyl derivatives (e.g., 1c , 2a ) highlight the role of sulfonamide linkers in enhancing binding to viral polymerases .

Research Findings and Implications

- Antiviral Potential: The structural similarity to measles virus inhibitors (e.g., 1c) suggests the target compound could be repurposed for RNA virus studies, though substitution of the trifluoromethyl group with thiophene may reduce electronegativity and alter binding kinetics .

- Anticancer Activity : Thiophene-acrylonitrile hybrids (e.g., 31–33 ) demonstrate that methoxy and thiophene groups synergize to overcome drug resistance, a promising avenue for the target compound .

- Synthetic Feasibility : The target compound’s synthesis is achievable via established carboxamide coupling protocols, with purity >95% attainable via silica gel chromatography .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound notable for its unique structural features, including a pyrazole ring, a thiophene ring, and a carboxamide group. This article delves into its biological activities, synthesizing research findings and case studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The methoxy groups at the 2 and 4 positions of the phenyl ring enhance electron-donating properties, which may influence its biological interactions and solubility in various solvents.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing thiophene rings often demonstrate enhanced antibacterial effects against various pathogens.

- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the nanomolar range against several cancer cell lines .

- Anti-inflammatory Effects : Some pyrazole derivatives are known to exhibit anti-inflammatory properties, making them candidates for further therapeutic exploration in inflammatory diseases.

1. Anticancer Activity

A study evaluated the anticancer effects of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells in a dose-dependent manner. Notably, one derivative exhibited an IC50 value of 25.3 nM against KG1 cell lines .

2. Antimicrobial Studies

Another investigation focused on the synthesis and biological evaluation of pyrazole derivatives against bacterial strains. The results highlighted that certain modifications to the pyrazole structure significantly enhanced antibacterial potency compared to standard antibiotics .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Pyrazole with methoxy and thiophene | Antimicrobial |

| 4-(5-substituted aryl)-4,5-dihydropyrazole derivatives | Various aryl substitutions | Anticancer |

| 3-Methylpyrazoles | Methyl substitution on pyrazole | Anti-inflammatory |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Preliminary molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer progression and inflammation.

- Cellular Interaction : Its unique combination of functional groups enhances its ability to penetrate cell membranes and interact with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.